molecular formula C18H21NO2 B1340583 4-(Dibenzylamino)butanoic Acid CAS No. 106518-44-9

4-(Dibenzylamino)butanoic Acid

Cat. No. B1340583
M. Wt: 283.4 g/mol
InChI Key: RHPOFVFYZREVEF-UHFFFAOYSA-N
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Description

4-(Dibenzylamino)butanoic acid is a chemical compound that is part of a broader class of substances known for their potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss 4-(Dibenzylamino)butanoic acid, they do provide insights into related compounds and their synthesis, molecular structures, and properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of efficient reagents and methodologies to achieve high purity and yield. For instance, OxymaPure/DIC has been demonstrated as an effective reagent for synthesizing a series of α-ketoamide derivatives, which are structurally related to 4-(Dibenzylamino)butanoic acid . The process includes the ring opening of N-acylisatin and subsequent coupling to different amino acid esters. Such methods could potentially be adapted for the synthesis of 4-(Dibenzylamino)butanoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Dibenzylamino)butanoic acid can be characterized using techniques such as X-ray diffraction, FT-IR, and NMR . These studies reveal the spatial arrangement of atoms within the molecule and the presence of specific functional groups. For example, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid shows hydrogen-bonded dimers and specific dihedral angles between substituent groups and the phenyl moiety . Such detailed structural information is crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

The reactivity of compounds structurally related to 4-(Dibenzylamino)butanoic acid can be inferred from their interactions with other molecules. For example, 4-aminobenzoic acid forms molecular adducts through hydrogen bonding, which is a key interaction in crystallization processes . Similarly, the synthesis of porphyrazinoctamine derivatives involves macrocyclization reactions, indicating the potential for complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely tied to their molecular structure. For instance, the solubility of co-crystals can be enhanced through strategic molecular design, as seen with trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol and various organic acids . Additionally, the crystal and molecular structure studies, along with Hirshfeld surface analysis, provide insights into intermolecular interactions that stabilize the compounds and influence their properties .

Scientific Research Applications

  • Summary of the Application: 4-(Dibenzylamino)butanoic Acid, also known as 4-PBA, is being studied for its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These diseases involve the aggregation of denatured and misfolded proteins, and 4-PBA, as a chemical chaperone, may help prevent this aggregation .
  • Methods of Application or Experimental Procedures: The main actions of chemical chaperones like 4-PBA are the amelioration of unfolded proteins and the suppression of their aggregation. This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death. Furthermore, 4-PBA exhibits inhibitory activity against histone deacetylases (HDACs) .
  • Results or Outcomes: While 4-PBA shows promise, the high doses currently required for therapeutic efficacy present a challenge. Therefore, optimization of 4-PBA is crucial for its effective medicinal application .

properties

IUPAC Name

4-(dibenzylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c20-18(21)12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPOFVFYZREVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCC(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562390
Record name 4-(Dibenzylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dibenzylamino)butanoic Acid

CAS RN

106518-44-9
Record name 4-(Dibenzylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 500 mg (1.6 mmol, 1 equiv.) of 4-dibenzylamino-butyric acid ethyl ester in 1 ml of THF was added 4 ml of HCl 2N and the resulting mixture was stirred for 48 hours. After decantation and separation, the aqueous layer was extracted twice by ethyl acetate. The pH was fixed to 5 using solid sodium carbonate and the aqueous layer was extracted by dichloromethane. The dichloromethane layer was dried over sodium sulphate, evaporated and used without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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